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molecular formula C7H12N2O B1320979 (1-Isopropyl-1H-imidazol-5-YL)methanol CAS No. 80304-46-7

(1-Isopropyl-1H-imidazol-5-YL)methanol

Cat. No. B1320979
M. Wt: 140.18 g/mol
InChI Key: ONPSVGKOIVAXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04292431

Procedure details

1.68 g (0.01 mol) of 1-isopropyl-5-carbmethoxyimidazole is suspended in 5 ml of water. To the suspension are added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde. The resultant mixture is heated to reflux for 2 hours. After completion of the reaction, the solvent is stripped off, and the residue is extracted with ethyl acetate and concentrated to give 1-isopropyl-5-hydroxymethylimidazole as a solid, m.p. 83°-84° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8]([C:9](OC)=[O:10])=[CH:7][N:6]=[CH:5]1)([CH3:3])[CH3:2].[OH-].[Na+].C=O>O>[CH:1]([N:4]1[C:8]([CH2:9][OH:10])=[CH:7][N:6]=[CH:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C)(C)N1C=NC=C1C(=O)OC
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C=NC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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